molecular formula C11H11F2N3 B11714935 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline

Cat. No.: B11714935
M. Wt: 223.22 g/mol
InChI Key: YKNCTZVQBXIQRD-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is a heterocyclic aromatic compound featuring an aniline moiety (C₆H₅NH₂) substituted with a pyrazole ring at the ortho position. The pyrazole ring is further functionalized with a difluoromethyl (-CF₂H) group at position 3 and a methyl (-CH₃) group at position 2. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula

C11H11F2N3

Molecular Weight

223.22 g/mol

IUPAC Name

2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]aniline

InChI

InChI=1S/C11H11F2N3/c1-7-6-16(15-10(7)11(12)13)9-5-3-2-4-8(9)14/h2-6,11H,14H2,1H3

InChI Key

YKNCTZVQBXIQRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)F)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 3-(difluoromethyl)-4-methyl-1H-pyrazole with aniline under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole Substituent Variations

3-(Difluoromethyl)-1-methylpyrazole vs. 5-Trifluoromethylpyrazole

  • 2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline () replaces the 3-difluoromethyl group with a 5-trifluoromethyl (-CF₃) group.
  • Impact :

  • Positional differences (3 vs. 5 on pyrazole) alter steric interactions and hydrogen-bonding capacity.

Methyl Group Position on Pyrazole

  • 3-Chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline () features a 3-methylpyrazole linked to a chlorinated aniline.
  • Impact :

Benzene Ring Modifications

Chlorinated vs. Fluorinated Anilines

  • 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline () substitutes the difluoromethyl group with chlorine at position 3.
  • Impact :

  • Chlorine’s larger atomic radius and polarizability may increase steric hindrance and alter π-π stacking interactions compared to fluorine-containing analogs .

Methoxy and Carboxamide Derivatives

  • Compounds like N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide () replace the aniline with a carboxamide group.
  • Impact :

  • Carboxamides introduce hydrogen-bonding sites, improving target specificity in drug design but reducing membrane permeability compared to aniline derivatives .

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Purity Key Substituents
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline Data not available C₁₁H₁₀F₂N₃ Unknown 3-CF₂H, 4-CH₃ on pyrazole
3-Chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline () Not reported C₁₀H₉ClN₃ 95% 3-CH₃ on pyrazole, 3-Cl on benzene
N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide () 134–190 C₁₉H₁₅F₂N₅O Synthesized Carboxamide, indazole substituent
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline () Not reported C₂₀H₂₃N₇ Confirmed Three 4-methylpyrazole groups

Notes:

  • Melting points for analogs in range from 134–190°C, suggesting moderate thermal stability for pyrazole-aniline derivatives .
  • Purity levels (e.g., 95% for chlorinated analogs in ) indicate robust synthetic protocols for halogenated derivatives .

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